NiCur

Description

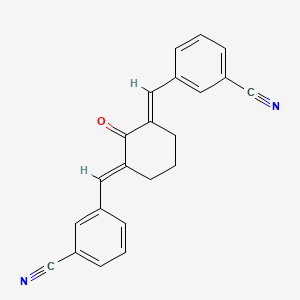

Structure

3D Structure

Properties

Molecular Formula |

C22H16N2O |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3-[(E)-[(3E)-3-[(3-cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile |

InChI |

InChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2/b20-12+,21-13+ |

InChI Key |

LENALXRGKSPEKI-ZIOPAAQOSA-N |

Isomeric SMILES |

C1C/C(=C\C2=CC(=CC=C2)C#N)/C(=O)/C(=C/C3=CC(=CC=C3)C#N)/C1 |

Canonical SMILES |

C1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Nickel-Curcumin Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of the Nickel-Curcumin complex. Curcumin, the active compound in turmeric, is known for its therapeutic properties, which can be enhanced through complexation with metal ions like nickel.[1] This guide synthesizes data from various scientific studies to present a detailed analysis of the synthesis, structure, and characteristics of this complex, aimed at facilitating further research and development.

Structural and Compositional Characteristics

The Nickel-Curcumin complex, often synthesized with a 1:2 metal-to-ligand stoichiometry, involves curcumin acting as a bidentate ligand.[2][3] The complexation typically occurs through the enolic hydroxyl group and the carbonyl group of curcumin, forming a stable six-membered chelate ring with the Ni(II) ion.[2][3]

Table 1: Structural and Molar Properties

| Property | Value | Reference(s) |

| Stoichiometry (Metal:Ligand) | 1:2 | [2] |

| Molecular Formula | [Ni(C₂₁H₁₉O₆)₂] | [4] |

| Geometry | Octahedral or Distorted Square Planar | [5][6] |

| Molar Conductivity | Typically low, indicating non-electrolytic nature | [7][8] |

| Magnetic Moment (μeff) | 2.9–3.3 B.M. (suggesting paramagnetic nature) | [8] |

Spectroscopic Properties

Spectroscopic analysis is crucial for confirming the formation and structure of the Nickel-Curcumin complex.

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Findings & Wavenumbers (cm⁻¹) | Reference(s) |

| Infrared (IR) | - Broadening or disappearance of the phenolic O-H band (around 3500 cm⁻¹) - Shift of the C=O stretching vibration (around 1629 cm⁻¹) to lower frequencies - Appearance of new bands corresponding to Ni-O vibrations (around 465-565 cm⁻¹) | [2][9][10] |

| UV-Visible (UV-Vis) | - A broad absorption band in the visible region (around 620 nm) is indicative of d-d transitions in the Ni(II) ion, suggesting an octahedral geometry.[11] | [11] |

| ¹H-NMR | - The signal for the enolic proton of curcumin disappears upon complexation. | [2] |

Physicochemical and Thermal Properties

The physicochemical properties of the Nickel-Curcumin complex, such as solubility and thermal stability, are critical for its potential applications.

Table 3: Physicochemical and Thermal Data

| Property | Description | Reference(s) |

| Solubility | Generally insoluble in water but soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[12] The complexation can sometimes improve solubility compared to free curcumin.[12] | [12] |

| Melting Point | A melting point range of 196 to 199°C has been reported for a mixed ligand complex containing Nickel and Curcumin.[5] | [5] |

| Thermal Stability | Thermogravimetric analysis (TGA) shows that the complex is thermally stable, with decomposition occurring at higher temperatures compared to free curcumin. The removal of coordinated water molecules is often observed at temperatures above 150°C.[13] | [2][13] |

| Electrochemical Properties | Cyclic voltammetry studies have shown that a glassy carbon electrode modified with a Nickel-Curcumin complex can act as an effective catalyst for the oxidation of alcohols.[12] | [12] |

Experimental Protocols

Synthesis of Nickel-Curcumin Complex

Objective: To synthesize the [Ni(Curcumin)₂] complex.

Materials:

-

Curcumin

-

Nickel(II) salt (e.g., Nickel Chloride or Nickel Acetate)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

Dissolve a specific molar amount of curcumin in ethanol.

-

In a separate vessel, dissolve the Nickel(II) salt in ethanol (or water, depending on the salt's solubility).

-

Slowly add the Nickel(II) salt solution to the curcumin solution with constant stirring.

-

Adjust the pH of the mixture to be slightly alkaline (around 8-9) by adding a dilute NaOH solution dropwise. This facilitates the deprotonation of the enolic hydroxyl group of curcumin.

-

Reflux the resulting mixture for a few hours. The formation of a precipitate indicates the formation of the complex.

-

Cool the mixture to room temperature.

-

Filter the precipitate, wash it with ethanol and then with distilled water to remove any unreacted starting materials.

-

Dry the resulting Nickel-Curcumin complex in a vacuum desiccator.

Characterization Techniques

-

Infrared (IR) Spectroscopy: The IR spectra of both curcumin and the synthesized Nickel-Curcumin complex are recorded using KBr pellets. A comparison of the spectra is done to identify the shifts in the characteristic peaks of the hydroxyl and carbonyl groups, and the appearance of new metal-oxygen bonds, confirming complexation.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complex dissolved in a suitable solvent (e.g., DMF) are recorded. The presence of d-d transition bands in the visible region is analyzed to infer the geometry of the complex.

-

Molar Conductivity Measurement: The molar conductivity of the complex is measured in a suitable solvent (like DMF) at a specific concentration (e.g., 10⁻³ M). Low molar conductivity values suggest a non-electrolytic nature.

-

Magnetic Susceptibility: The magnetic susceptibility of the solid complex is measured at room temperature using a Gouy balance or a vibrating sample magnetometer. The effective magnetic moment (μeff) is calculated to determine the number of unpaired electrons and infer the geometry of the complex.

-

Thermogravimetric Analysis (TGA): The thermal stability of the complex is studied by heating a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss at different temperatures provides information about the decomposition pattern and the presence of coordinated or lattice water molecules.

Visualizations

Caption: Workflow for the synthesis of the Nickel-Curcumin complex.

Caption: Experimental workflow for the characterization of the Nickel-Curcumin complex.

References

- 1. ijmps.org [ijmps.org]

- 2. Synthesis and characterization of ligational behavior of curcumin drug towards some transition metal ions: chelation effect on their thermal stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and Characterization of Curcumin Complexes with Zinc(II), Nickel(II), Magnesium(II), Copper(II) and their Evaluation Against Gram-positive and Gram-negative Bacteria [scielo.senescyt.gob.ec]

- 4. Preparation and Characterization of Curcumin Complexes with Zinc(II), Nickel(II), Magnesium(II), Copper(II) and their Evaluation Against Gram-positive and Gram-negative Bacteria [scielo.senescyt.gob.ec]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and characterization of novel Ni(II) and Cu(II) complexes as antivirus drug candidates against SARS-CoV-2 and HIV virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Metal(II)-Curcumin-Glycine Complexes : Preparation, Structural Characterization and Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 12. Metal complexes of curcumin – synthetic strategies, structures and medicinal applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00088B [pubs.rsc.org]

- 13. Stabilization of Curcumin by Complexation with Divalent Cations in Glycerol/Water System - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Structural Characterization of Ni(II)-Curcumin Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Nickel(II)-curcumin complexes. Curcumin, the active polyphenol in turmeric, has garnered significant interest for its therapeutic potential. Complexation with metal ions like Nickel(II) can enhance its stability, solubility, and biological activity, opening new avenues for drug development. This document details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate key processes and pathways.

Synthesis of Ni(II)-Curcumin Complexes

The synthesis of Ni(II)-curcumin complexes can be broadly categorized into two main approaches: the formation of binary complexes and the creation of mixed-ligand complexes. The choice of method influences the final structure, stability, and potential biological activity of the complex.

Synthesis of Binary Ni(II)-bis(curcumin) Complexes

This method involves the direct reaction of a Nickel(II) salt with curcumin, typically in a 1:2 molar ratio, to form a [Ni(cur)₂] type complex.

Experimental Protocol:

A general procedure for the synthesis of [Ni(cur)₂] is as follows:

-

Dissolution of Curcumin: Dissolve curcumin in a suitable organic solvent, such as ethanol or methanol.

-

Addition of Base: Add a base, such as sodium hydroxide or triethylamine, to the curcumin solution to deprotonate the phenolic hydroxyl groups, facilitating chelation.

-

Addition of Nickel(II) Salt: Slowly add a solution of a Nickel(II) salt (e.g., nickel(II) chloride hexahydrate, nickel(II) acetate tetrahydrate) in the same solvent to the curcumin solution with constant stirring.

-

Reaction: Reflux the reaction mixture for several hours (typically 4-6 hours) to ensure complete complexation.[1]

-

Isolation and Purification: Cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.[1]

Synthesis of Mixed-Ligand Ni(II)-Curcumin Complexes

To modulate the properties of the complex, ancillary ligands can be introduced to form mixed-ligand complexes. Common co-ligands include nitrogen-donor heterocyclic bases like 1,10-phenanthroline (phen) and its derivatives.

Experimental Protocol for --INVALID-LINK--:

-

Initial Complex Formation: Mix equimolar amounts of Ni(II) nitrate and curcumin in ethanol and heat the mixture at 60°C for 1 hour under a nitrogen atmosphere.[2]

-

Addition of Co-ligand: After 1 hour, add an equimolar amount of 1,10-phenanthroline to the reaction mixture.[2]

-

Reflux: Continue the reaction for an additional 2 hours under reflux.[2]

-

Isolation: Concentrate the resulting solution. The solid residue is then separated by filtration and washed multiple times with a water/ethanol mixture to remove unreacted starting materials.[2]

Synthesis Workflow Diagram:

Caption: General workflows for the synthesis of binary and mixed-ligand Ni(II)-curcumin complexes.

Structural Characterization

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized Ni(II)-curcumin complexes.

Spectroscopic Characterization

2.1.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. Curcumin typically exhibits an intense absorption band in the visible region, which is often red-shifted upon complexation with Ni(II).

Experimental Protocol:

-

Sample Preparation: Prepare solutions of the Ni(II)-curcumin complex in a suitable solvent (e.g., DMSO, ethanol) at a known concentration (typically in the micromolar range).

-

Instrument Setup: Use a double-beam UV-Vis spectrophotometer and record the spectra over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficient (ε).

Table 1: UV-Visible Spectral Data for Selected Ni(II)-Curcumin Complexes

| Complex | Solvent | λmax (nm) | Reference |

| --INVALID-LINK-- | DMSO-Tris-HCl buffer (pH 7.2) | ~440 | [3] |

| --INVALID-LINK-- | DMSO-Tris-HCl buffer (pH 7.2) | ~440 | [3] |

| --INVALID-LINK-- | DMSO-Tris-HCl buffer (pH 7.2) | ~440 | [3] |

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is crucial for identifying the coordination sites of the curcumin ligand to the Ni(II) ion. Changes in the vibrational frequencies of key functional groups, such as the C=O and C=C of the β-diketone moiety, indicate their involvement in chelation.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the dried complex (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle to obtain a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Curcumin and its Ni(II) Complexes

| Functional Group | Curcumin | [Ni(cur)(Schiff Base)] | Interpretation | Reference |

| ν(C=O) | ~1628 | Shifted to lower frequency | Involvement of carbonyl group in coordination | [4] |

| ν(C=N) | - | ~1621 | Formation of Schiff base and coordination of imine nitrogen | [4] |

| ν(Ni-O) | - | ~518-522 | Formation of Ni-O bond | |

| ν(Ni-N) | - | ~432-454 | Formation of Ni-N bond |

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic Ni(II)-curcumin complexes in solution. The disappearance or shift of the enolic proton signal of curcumin upon complexation is a key indicator of chelation.

Experimental Protocol:

-

Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the structure.

Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Curcumin | [Zn(cur)(gly)]H₂O (as a reference) | Interpretation | Reference |

| Phenolic -OH | ~9.6-10.0 | 6.05 | Not involved in coordination in the Schiff base complex | [5] |

| Enolic -OH | ~16.4 | Absent/Shifted | Involvement of β-diketone in coordination | |

| Aromatic protons | 6.7-7.6 | 6.73-7.56 | Aromatic rings remain intact | [5] |

| -OCH₃ | ~3.8 | ~3.8 | Methoxy groups are not involved in coordination |

2.1.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the synthesized complexes. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare the observed m/z value with the calculated molecular weight.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and decomposition pattern of the complexes.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the complex in an alumina or platinum crucible.

-

Instrument Setup: Heat the sample in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events.

Table 4: Illustrative Thermal Decomposition Data

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |

| [Ni(L)(asn)(H₂O)₂]Cl | 1 | 24-186 | 12.58 | Loss of coordinated water molecules |

| 2 | 186-274 | 12.11 | Loss of chloride ion | |

| 3 onwards | >274 | - | Decomposition of organic ligands |

Note: Data for a representative Ni(II) complex with asparagine (asn) and another ligand (L) is shown for illustrative purposes.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the Ni(II) center.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the complex, often by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software.

Table 5: Selected Crystallographic Data for a Ni(II) Complex

| Parameter | --INVALID-LINK-- |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.4900(2) |

| b (Å) | 17.6794(3) |

| c (Å) | 14.1294(2) |

| β (°) | 90.110(1) |

| V (ų) | 2870.19(8) |

| Z | 4 |

| Coordination Geometry | Octahedral (NiN₄O₂) |

Note: Data for a related Ni(II) complex is provided as a representative example.[3]

Biological Activity and Mechanism of Action

Ni(II)-curcumin complexes have shown promising biological activities, particularly as anticancer agents. Their mechanism of action often involves the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Signaling Pathway for ROS-Induced Apoptosis:

References

- 1. Synthesis and Characterization of some Ternary Metal Complexes of Curcumin with 1,10-phenanthroline and their Anticancer Applications | Journal of Scientific Research [banglajol.info]

- 2. banglajol.info [banglajol.info]

- 3. Ni(II) curcumin complexes for cellular imaging and photo-triggered in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Investigation of Metal(II)-Curcumin-Glycine Complexes : Preparation, Structural Characterization and Biological Activities : Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]

The Nexus of Metals and Curcumin: A Technical Guide to a New Frontier in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, the active polyphenol in turmeric, has been a subject of intense scientific scrutiny for its pleiotropic therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, its clinical translation has been significantly hampered by poor bioavailability, rapid metabolism, and low aqueous solubility. A promising strategy to overcome these limitations and enhance its therapeutic efficacy lies in the chelation of curcumin with various metal ions. This technical guide delves into the discovery, history, and medicinal chemistry of metal-curcumin complexes, providing a comprehensive overview for researchers and drug development professionals. We will explore the synthesis and characterization of these complexes, present quantitative data on their biological activities, detail key experimental protocols, and visualize the intricate signaling pathways they modulate.

A Historical Perspective: From Ancient Spice to Modern Medicine

The use of turmeric, the source of curcumin, dates back centuries in traditional medicine.[2] Curcumin itself was first isolated in 1815, with its chemical structure as diferuloylmethane being elucidated in 1910.[1] The ability of curcumin's β-diketone moiety to chelate metal ions has been known for decades, but a surge in research over the past two decades has illuminated the therapeutic potential of these metal-curcumin complexes.[1] This renewed interest stems from the observation that complexation with metals can significantly improve curcumin's pharmacokinetic profile and, in many cases, potentiate its biological activity.[3] The primary areas of investigation for these complexes include anticancer, neuroprotective, and antioxidant applications.[1]

Quantitative Analysis of Biological Activity

The complexation of curcumin with different metal ions leads to a diverse range of biological activities. The following tables summarize key quantitative data from various studies, providing a comparative overview of the enhanced efficacy of these complexes.

Table 1: Anticancer Activity of Metal-Curcumin Complexes (IC50 Values)

| Metal Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin | MCF-7 (Breast) | >50 | [4] |

| [Au(Curcumin)Cl2] | MCF-7 (Breast) | 1.8 ± 0.2 | |

| Curcumin | HCT116 (Colon) | 15.2 ± 1.1 | [4] |

| [Cu(Curcumin)(phen)]ClO4 | HCT116 (Colon) | 2.5 ± 0.3 | |

| Curcumin | A549 (Lung) | 25.7 ± 2.3 | |

| [Zn(Curcumin)(bpy)]Cl | A549 (Lung) | 8.9 ± 0.7 | |

| Curcumin | HeLa (Cervical) | 17.4 ± 1.5 | |

| [Ru(Curcumin)(p-cymene)Cl] | HeLa (Cervical) | 3.1 ± 0.4 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antioxidant Activity of Metal-Curcumin Complexes

| Metal Complex | Assay | Activity (% scavenging or IC50 in µg/mL) | Reference |

| Curcumin | DPPH | 68% scavenging at 100 µg/mL | [5] |

| Curcumin-Zn complex | DPPH | 85% scavenging at 100 µg/mL | [5] |

| Curcumin | ABTS | IC50 = 15.4 µg/mL | [6][7] |

| Curcumin-Cu complex | ABTS | IC50 = 9.8 µg/mL | [6] |

| Curcumin | Ferric Reducing Antioxidant Power (FRAP) | 1.2 mM Fe(II)/g | [6][7] |

| Curcumin-Mg complex | Ferric Reducing Antioxidant Power (FRAP) | 1.8 mM Fe(II)/g | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of metal-curcumin complexes, serving as a practical guide for researchers.

Synthesis of a Representative Copper(II)-Curcumin Complex

This protocol describes a general method for the synthesis of a 1:2 copper-curcumin complex.

Materials:

-

Curcumin (95% purity)

-

Copper(II) chloride (CuCl2)

-

Ethanol (99.9%)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Round bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 368 mg (1 mmol) of curcumin in 50 mL of ethanol in a 100 mL round bottom flask with magnetic stirring.

-

In a separate beaker, dissolve 67 mg (0.5 mmol) of CuCl2 in 20 mL of ethanol.

-

Slowly add the CuCl2 solution to the curcumin solution while stirring continuously.

-

Attach a reflux condenser to the flask and heat the mixture to 60°C with continuous stirring for 3 hours.[8]

-

After 3 hours, allow the reaction mixture to cool to room temperature.

-

A precipitate of the copper(II)-curcumin complex will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the resulting dark-colored solid in a vacuum oven at 40°C for 24 hours.

Characterization Techniques

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the coordination of the metal to the curcumin ligand.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.

-

Interpretation: Look for a shift in the vibrational frequency of the C=O group of the β-diketone moiety (typically around 1628 cm-1 in free curcumin) to a lower wavenumber, indicating its involvement in metal chelation.[9] Also, look for the appearance of a new band in the 400-500 cm-1 region, which can be attributed to the M-O bond.

3.2.2. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides information about the structure of the complex in solution.

-

Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Record the 1H NMR spectrum.

-

Interpretation: The disappearance or significant downfield shift of the enolic proton signal of curcumin (around 16 ppm) confirms the deprotonation and coordination of the β-diketone group to the metal ion. Changes in the chemical shifts of the aromatic and methoxy protons can also provide information about the complex formation.[9]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Prepare a series of dilutions of the metal-curcumin complex in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the complex to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the complex) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[11]

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Metal-curcumin complex solution in a suitable solvent (e.g., DMSO or ethanol)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the metal-curcumin complex and ascorbic acid.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the complex or ascorbic acid to the wells. For the blank, add 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

Measure the absorbance at 517 nm using a microplate reader.[2]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the complex required to scavenge 50% of the DPPH radicals.

Visualization of Signaling Pathways and Workflows

The enhanced therapeutic effects of metal-curcumin complexes are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the Graphviz DOT language, illustrate these pathways and a typical experimental workflow.

Modulation of the NF-κB Signaling Pathway in Cancer

The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Curcumin and its metal complexes are known to inhibit this pathway.[14]

Caption: Inhibition of the NF-κB signaling pathway by metal-curcumin complexes.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Curcumin and its metal complexes have been shown to be effective inhibitors of this pathway.[15][16][17][18]

References

- 1. Metal complexes of curcumin – synthetic strategies, structures and medicinal applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00088B [pubs.rsc.org]

- 2. hrpub.org [hrpub.org]

- 3. WO2009079902A1 - The preparation and use of a curcumin-zinc compound and its solid dispersion - Google Patents [patents.google.com]

- 4. pnas.org [pnas.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. digitalxplore.org [digitalxplore.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Curcumin downregulates the PI3K-AKT-mTOR pathway and inhibits growth and progression in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Curcumin Mediates Its Anti-Breast Cancer Effects through the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 17. researchgate.net [researchgate.net]

- 18. Curcumin and Plumbagin Synergistically Target the PI3K/Akt/mTOR Pathway: A Prospective Role in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ni-Curcumin Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the principal curcuminoid found in the spice turmeric, has garnered significant attention for its wide array of pharmacological activities. However, its therapeutic potential is often limited by poor bioavailability and chemical instability. Complexation with metal ions, such as nickel(II), has emerged as a promising strategy to enhance its stability, solubility, and biological efficacy. This technical guide provides an in-depth overview of the spectroscopic techniques employed to characterize the formation and properties of the Ni-Curcumin complex. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in this field.

Synthesis of Ni-Curcumin Complex

The formation of a Ni-Curcumin complex typically involves the reaction of a Ni(II) salt with curcumin in a suitable solvent system. The β-diketone moiety of curcumin acts as a bidentate ligand, chelating the nickel ion.

Experimental Protocol: General Synthesis

A frequently employed method for the synthesis of the Ni(II)-Curcumin complex is as follows:

-

Ligand Solution Preparation: Dissolve a specific molar amount of curcumin in a suitable organic solvent, such as methanol or ethanol.

-

Metal Salt Solution Preparation: In a separate vessel, dissolve an equimolar or desired molar ratio of a Ni(II) salt (e.g., Nickel(II) chloride hexahydrate, NiCl₂·6H₂O) in the same solvent.

-

Reaction Mixture: Slowly add the Ni(II) salt solution to the curcumin solution with constant stirring.

-

pH Adjustment (Optional but Recommended): The pH of the reaction mixture can be adjusted to a slightly alkaline condition (pH 7-8) using a weak base (e.g., sodium hydroxide or triethylamine) to facilitate the deprotonation of the phenolic hydroxyl groups of curcumin, enhancing its chelating ability.

-

Reflux: The reaction mixture is then refluxed for several hours (typically 4-6 hours) to ensure the completion of the complexation reaction.[1]

-

Isolation and Purification: After cooling to room temperature, the resulting precipitate of the Ni-Curcumin complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried in a desiccator.

Spectroscopic Characterization

A suite of spectroscopic techniques is essential to confirm the formation of the Ni-Curcumin complex and to elucidate its structural and electronic properties.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental tool for monitoring the formation of the complex and for determining its stoichiometry and binding constant. The complexation of curcumin with Ni(II) leads to a noticeable shift in the absorption spectrum.

-

Spectral Changes: Curcumin in ethanol typically exhibits a main absorption band around 420-430 nm. Upon complexation with Ni(II), this band often shows a bathochromic (red) or hypsochromic (blue) shift, indicating the involvement of the curcumin π-system in the coordination.[2] A new charge transfer band may also appear at a different wavelength.

Job's method of continuous variation is employed to determine the stoichiometry of the complex.[3][4]

-

Stock Solutions: Prepare equimolar stock solutions of curcumin and Ni(II) chloride in a suitable solvent (e.g., methanol).

-

Serial Solutions: Prepare a series of solutions with varying mole fractions of curcumin and Ni(II) while keeping the total molar concentration constant. The total volume of each solution should also be kept constant.

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

-

Job's Plot: Plot the change in absorbance (ΔA = A_observed - A_curcumin) against the mole fraction of the metal ion (X_Ni). The maximum of the plot corresponds to the stoichiometry of the complex. For a 1:2 (M:L) complex, the maximum will be at X_Ni ≈ 0.33, and for a 1:1 complex, it will be at X_Ni = 0.5.

The Benesi-Hildebrand equation is used to determine the binding constant (K_b) for a 1:1 complex.[5][6]

-

Solution Preparation: Prepare a series of solutions with a fixed concentration of curcumin and varying concentrations of the Ni(II) salt. The concentration of Ni(II) should be in large excess compared to curcumin.

-

Absorbance Measurement: Record the UV-Vis spectrum for each solution and measure the absorbance at the λ_max of the complex.

-

Benesi-Hildebrand Plot: Plot 1/ΔA against 1/[Ni²⁺], where ΔA is the change in absorbance of curcumin upon addition of Ni(II), and [Ni²⁺] is the concentration of the nickel salt.

-

Binding Constant Calculation: The binding constant (K_b) can be calculated from the ratio of the intercept to the slope of the linear plot.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides crucial information about the coordination sites of the curcumin ligand to the Ni(II) ion.

-

Key Spectral Changes:

-

ν(O-H): The broad band corresponding to the phenolic O-H stretching vibration in free curcumin (around 3200-3500 cm⁻¹) often disappears or diminishes upon complexation, indicating the deprotonation and involvement of the phenolic oxygen in bonding.

-

ν(C=O): The stretching vibration of the carbonyl group (C=O) of the β-diketone moiety in curcumin (around 1628 cm⁻¹) typically shifts to a lower frequency in the complex, suggesting its coordination to the Ni(II) ion.

-

ν(C-O): The phenolic C-O stretching vibration (around 1280 cm⁻¹) may shift to a higher frequency.

-

New Bands: The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of Ni-O bonds.

-

-

Sample Preparation: Prepare KBr pellets of pure curcumin and the synthesized Ni-Curcumin complex.

-

Data Acquisition: Record the FT-IR spectra of both samples in the range of 4000-400 cm⁻¹.

-

Spectral Comparison: Compare the spectrum of the complex with that of free curcumin to identify the shifts in the characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

-

Expected Spectral Changes:

-

¹H NMR: The signal of the enolic proton of the β-diketone moiety in curcumin (around 16 ppm) will disappear upon complexation. The signals of the protons adjacent to the coordination sites will show a downfield or upfield shift.

-

¹³C NMR: The carbon signals of the carbonyl groups and the phenolic carbons are expected to shift upon coordination with the Ni(II) ion.

-

-

Sample Preparation: Dissolve the curcumin and the Ni-Curcumin complex in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra.

-

Spectral Analysis: Compare the chemical shifts of the complex with those of the free ligand to determine the coordination-induced shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the synthesized complex.

-

Expected Results: The mass spectrum of the Ni-Curcumin complex should show a molecular ion peak corresponding to the expected mass of the complex. The fragmentation pattern can also provide structural information.

-

Sample Preparation: Dissolve the complex in a suitable solvent for the ionization technique used (e.g., ESI-MS).

-

Data Acquisition: Obtain the mass spectrum of the sample.

-

Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight of the proposed complex structure.

Quantitative Data Summary

The following tables summarize the typical spectroscopic data obtained for the Ni-Curcumin complex.

Table 1: UV-Visible Spectroscopic Data

| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Curcumin | ~425 | Varies with solvent |

| Ni-Curcumin | ~440 | Varies with stoichiometry and solvent |

Note: The exact λ_max and molar absorptivity can vary depending on the solvent and the specific structure of the complex.

Table 2: FT-IR Spectral Data (Key Vibrational Frequencies in cm⁻¹)

| Functional Group | Curcumin | Ni-Curcumin Complex | Assignment |

| Phenolic O-H | ~3380 | Absent or Broadened | ν(O-H) stretch |

| Carbonyl C=O | ~1628 | ~1600 | ν(C=O) stretch |

| Phenolic C-O | ~1280 | ~1300 | ν(C-O) stretch |

| Metal-Oxygen | - | ~450-550 | ν(Ni-O) stretch |

Table 3: Stoichiometry and Binding Constant

| Parameter | Method | Typical Value |

| Stoichiometry (Ni:Curcumin) | Job's Plot | 1:2 |

| Binding Constant (K_b) | Benesi-Hildebrand | 10⁴ - 10⁵ M⁻¹ |

Note: These values are indicative and can vary based on experimental conditions.

Visualizations

The following diagrams illustrate the key processes and relationships in the spectroscopic analysis of Ni-Curcumin formation.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of the Ni-Curcumin complex.

Caption: Chemical equilibrium for the formation of a 1:2 Ni-Curcumin complex.

Conclusion

The spectroscopic analysis of Ni-Curcumin complex formation is a multi-faceted process that relies on the synergistic use of various analytical techniques. UV-Vis spectroscopy is instrumental in determining the stoichiometry and binding affinity, while FT-IR and NMR provide insights into the coordination environment of the Ni(II) ion. Mass spectrometry serves to confirm the molecular weight and overall composition of the complex. The detailed protocols and data summaries provided in this guide are intended to equip researchers with the necessary information to confidently synthesize and characterize Ni-Curcumin complexes, thereby facilitating further investigations into their potential therapeutic applications.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Metal–Curcumin Complexes in Therapeutics: An Approach to Enhance Pharmacological Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

- 6. Benesi-Hildebrand_method [chemeurope.com]

In-Depth Technical Guide: Theoretical and Computational Studies of Ni-Curcumin Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, the active polyphenol in turmeric, has garnered significant attention for its therapeutic potential, though its clinical application is often hindered by poor bioavailability and stability. Chelation with metal ions, such as nickel (Ni), to form complexes like Ni-Curcumin, has emerged as a promising strategy to enhance its pharmacological properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure, stability, and electronic properties of Ni-Curcumin complexes. It further details the experimental protocols for their synthesis and characterization, offering a foundational resource for researchers in drug design and development.

Introduction

The complexation of curcumin with transition metals like nickel is a key area of research aimed at improving its therapeutic efficacy.[1] Theoretical and computational studies, particularly Density Functional Theory (DFT), play a crucial role in predicting the geometry, electronic structure, and reactivity of these complexes, thereby guiding experimental efforts. This guide synthesizes the current understanding of the Ni-Curcumin structure, drawing from both computational predictions and experimental validations.

Computational Studies of Ni-Curcumin Structure

Computational chemistry provides invaluable insights into the molecular structure and properties of Ni-Curcumin complexes. DFT is the most prominently used method for these investigations, offering a balance between accuracy and computational cost.

Computational Methodologies

A typical computational workflow for studying the Ni-Curcumin complex involves several key steps.

Protocol for Density Functional Theory (DFT) Calculations:

-

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.[1]

-

Functional and Basis Set: Geometry optimization is often performed using the B3LYP functional with a 6-311G(d,p) basis set for the curcumin ligand. For the Ni-Curcumin complex, the PW91 functional with a TZP basis set has been shown to reproduce experimental data effectively.[2]

-

Geometry Optimization: The initial structures of the curcumin ligand (in its enol and diketone forms) and the Ni-Curcumin complex are optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculations: Single-point energy calculations are carried out to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the complex's reactivity.

-

Solvent Effects: The polarizable continuum model (PCM) can be employed to simulate the effects of a solvent, such as DMSO, on the complex's properties.[1]

Structural Parameters of Ni-Curcumin

DFT calculations provide precise predictions of the geometric parameters of the Ni-Curcumin complex. These parameters are essential for understanding the coordination environment of the nickel ion and the overall stability of the complex.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Level of Theory |

| Bond Lengths | Ni-O | 1.85 - 1.95 | PW91/TZP |

| C=O | ~1.28 | PW91/TZP | |

| C-C (keto-enol) | ~1.41 | PW91/TZP | |

| Bond Angles | O-Ni-O | ~90 | PW91/TZP |

| Ni-O-C | ~125 | PW91/TZP | |

| Dihedral Angle | C-C-C-C (chain) | Varies | PW91/TZP |

| Table 1: Calculated structural parameters for a Ni-Curcumin complex.[2] |

Experimental Synthesis and Characterization

The synthesis and characterization of Ni-Curcumin complexes are crucial for validating computational predictions and for further biological evaluation.

Synthesis Protocol

A general method for the synthesis of a Ni(II)-Curcumin complex is as follows:

-

Ligand Preparation: Curcumin is dissolved in a suitable organic solvent, such as ethanol or methanol.

-

Metal Salt Solution: A solution of a nickel(II) salt, typically NiCl₂·6H₂O or Ni(OAc)₂·4H₂O, is prepared in the same solvent.

-

Complexation Reaction: The nickel(II) salt solution is added dropwise to the curcumin solution with constant stirring. The molar ratio of curcumin to nickel is typically 1:1 or 2:1.

-

pH Adjustment: The pH of the reaction mixture may be adjusted to facilitate complex formation.

-

Reflux: The mixture is refluxed for several hours to ensure the completion of the reaction.

-

Isolation and Purification: The resulting precipitate is filtered, washed with the solvent and a non-polar solvent like diethyl ether to remove unreacted starting materials, and then dried under vacuum.

Characterization Techniques

A variety of spectroscopic and analytical techniques are employed to confirm the formation and elucidate the structure of the Ni-Curcumin complex.

Experimental Characterization Workflow:

FT-IR spectroscopy is used to identify the coordination sites of the curcumin ligand to the nickel ion. Upon complexation, characteristic shifts in the vibrational frequencies of the C=O and phenolic C-O stretching bands are observed.

| Functional Group | Wavenumber (cm⁻¹) - Free Curcumin | Wavenumber (cm⁻¹) - Ni-Curcumin Complex | Assignment |

| Phenolic O-H | ~3500 | Broadened or absent | Stretching |

| C=O (keto-enol) | ~1628 | Shifted to lower frequency (~1600) | Stretching |

| C-O (phenolic) | ~1277 | Shifted | Stretching |

| Ni-O | - | ~460 - 480 | Stretching |

| Table 2: Characteristic FT-IR vibrational frequencies for curcumin and its Ni(II) complex. |

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The complexation of curcumin with Ni(II) typically results in a shift in the maximum absorption wavelength (λmax).

| Compound | Solvent | λmax (nm) |

| Curcumin | DMSO | ~435 |

| Ni(II)-Curcumin | DMSO | ~440 |

| Table 3: UV-Vis absorption data for curcumin and its Ni(II) complex.[3] |

Biological Activity and Signaling Pathways

Metal-curcumin complexes often exhibit enhanced biological activities compared to free curcumin, including antioxidant and anticancer effects. The antioxidant activity of curcumin and its metal complexes is often attributed to their ability to activate the Keap1-Nrf2 signaling pathway.

Keap1-Nrf2 Antioxidant Response Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles like curcumin, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes.

Conclusion

The integration of theoretical and computational studies with experimental synthesis and characterization provides a robust framework for understanding the structure and properties of Ni-Curcumin complexes. DFT calculations offer valuable predictive power for guiding the design of novel curcumin-based therapeutics, while spectroscopic techniques provide essential validation of their formation and structure. The enhanced biological activity of these complexes, potentially mediated through pathways like Keap1-Nrf2, underscores their promise in drug development. This guide serves as a foundational resource for researchers seeking to explore and leverage the therapeutic potential of Ni-Curcumin and other metal-curcumin complexes.

References

In Vitro Biological Activity of Nickel-Curcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro screening of the biological activities of Nickel-Curcumin complexes. It covers key experimental protocols, quantitative data from relevant studies, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of metallodrug development.

Anticancer Activity

Nickel-Curcumin complexes have demonstrated significant potential as anticancer agents. Studies have shown that these complexes can induce cytotoxicity in various cancer cell lines, primarily through the induction of apoptosis. The anticancer effects are often enhanced by photo-activation.

Quantitative Anticancer Data

The cytotoxic effects of Nickel-Curcumin and related complexes have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Complex/Compound | Cell Line | IC50 (µM) | Conditions | Reference |

| --INVALID-LINK-- | HeLa | 12.8 ± 1.1 | Light-induced | [1] |

| --INVALID-LINK-- | HeLa | 9.5 ± 0.8 | Light-induced | [1] |

| --INVALID-LINK-- | HeLa | 7.3 ± 0.6 | Light-induced | [1] |

| --INVALID-LINK-- | A549 | 15.2 ± 1.3 | Light-induced | [1] |

| --INVALID-LINK-- | A549 | 11.4 ± 0.9 | Light-induced | [1] |

| --INVALID-LINK-- | A549 | 8.9 ± 0.7 | Light-induced | [1] |

| Curcumin | A549 | 33 | 24h incubation | [2] |

| Curcumin | HepG2 | 98.3 | 48h incubation | [3] |

| Curcumin | HeLa | 320 | 48h incubation | [3] |

| Curcumin | MCF-7 | ~20-25 | 48h incubation | [4] |

Note: phen is 1,10-phenanthroline, dpq is dipyrido[3,2-d:2',3'-f]quinoxaline, and dppz is dipyrido[3,2-a:2',3'-c]phenazine. Light-induced conditions typically involve exposure to visible light.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Nickel-Curcumin complex and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway: Mitochondria-Mediated Apoptosis

Nickel-Curcumin complexes primarily induce apoptosis through a mitochondria-mediated pathway, which is often initiated by the generation of reactive oxygen species (ROS).[1]

Caption: Mitochondria-mediated apoptosis induced by Nickel-Curcumin.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Procedure:

-

Cell Culture and Treatment: Culture cells and treat them with the Nickel-Curcumin complex as described for the MTT assay.

-

JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C in the dark.

-

Washing: Wash the cells with an appropriate buffer (e.g., PBS) to remove the excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader. Red fluorescence is typically measured at an excitation/emission of ~585/590 nm, and green fluorescence at ~510/527 nm.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Antioxidant Activity

The antioxidant potential of Nickel-Curcumin complexes is a significant aspect of their biological activity, contributing to their therapeutic effects.

Quantitative Antioxidant Data

The free radical scavenging activity of curcumin and its complexes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.

| Compound | DPPH Scavenging IC50 (µg/mL) | Reference |

| Curcumin | 3.20 | [5] |

| Nanocurcumin | 0.68 | [5] |

| Curcumin-Metal Complexes | Generally enhanced activity | [6][7] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Sample Preparation: Prepare different concentrations of the Nickel-Curcumin complex in a suitable solvent (e.g., methanol or ethanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

-

Reaction Mixture: Mix the sample solutions with the DPPH solution. A typical ratio is 1:1 (v/v). Include a control (solvent + DPPH) and a blank (solvent + sample).

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the percentage of scavenging against the concentration of the complex to determine the IC50 value.

Antimicrobial Activity

Nickel-Curcumin complexes have also been investigated for their ability to inhibit the growth of pathogenic microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy of metal-curcumin complexes is often assessed by measuring the zone of inhibition in an agar diffusion assay or by determining the minimum inhibitory concentration (MIC).

| Complex/Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Metal-Curcumin Complexes | General Activity | Cu²+ > Co²+ > Ni²+ > Zn²+ | - | [1] |

| Curcumin | S. aureus | - | 125-250 | [8] |

| Curcumin | E. coli | - | 64 | [9] |

| Indium-Curcumin | S. aureus | - | 93.8 | [10] |

Note: Specific quantitative data for Nickel-Curcumin against a range of microbes is an area for further investigation. The data presented provides context for the expected activity.

Experimental Protocol: Agar Well Diffusion Assay

Principle: This method assesses the antimicrobial activity of a substance by its ability to diffuse into an agar medium inoculated with a test microorganism and inhibit its growth, resulting in a clear zone of inhibition around the well containing the substance.

Procedure:

-

Media Preparation and Inoculation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism onto the agar surface.

-

Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar.

-

Sample Addition: Add a fixed volume (e.g., 50-100 µL) of different concentrations of the Nickel-Curcumin complex into the wells. Include a solvent control and a standard antibiotic as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for the Agar Well Diffusion Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Ni(II) curcumin complexes for cellular imaging and photo-triggered in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scitepress.org [scitepress.org]

- 6. hrpub.org [hrpub.org]

- 7. Metal–Curcumin Complexes in Therapeutics: An Approach to Enhance Pharmacological Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Action of Curcumin against Staphylococcus aureus: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antioxidant Potential of Nickel-Curcumin Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, the active polyphenol in turmeric, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. However, its therapeutic application is often hampered by poor bioavailability and stability. Complexation with metal ions, such as nickel, presents a promising strategy to enhance its pharmacological profile. This technical guide explores the antioxidant potential of Nickel-Curcumin complexes, providing an in-depth overview of their synthesis, antioxidant activity, and potential mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants can mitigate oxidative damage by scavenging free radicals and modulating cellular signaling pathways. Curcumin is a well-established antioxidant, but its clinical utility is limited. The formation of metal complexes, such as the Nickel-Curcumin complex, has been shown to improve the stability and antioxidant efficacy of curcumin. This guide delves into the scientific underpinnings of the antioxidant potential of these promising complexes.

Synthesis of Nickel-Curcumin Complex

The synthesis of a Nickel-Curcumin complex typically involves the reaction of curcumin with a nickel(II) salt in an appropriate solvent system. While various methods exist, a common approach is the template reaction method.

Experimental Protocol: Synthesis of a Nickel(II)-Curcumin Complex

Materials:

-

Curcumin (C₂₁H₂₀O₆)

-

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH)

-

Piperidine (C₅H₁₁N) (catalyst)

-

Deionized water

Procedure:

-

Dissolve a specific molar equivalent of curcumin in methanol or ethanol.

-

To this solution, add a catalytic amount of piperidine with constant stirring.

-

Separately, prepare a methanolic or ethanolic solution of an equimolar amount of the nickel(II) salt.

-

Slowly add the nickel(II) salt solution to the curcumin solution with continuous stirring.

-

The reaction mixture is typically refluxed for several hours (e.g., 2-4 hours) at a controlled temperature (e.g., 60-70°C) to facilitate complex formation.

-

The formation of the Nickel-Curcumin complex is often indicated by a color change and the precipitation of a solid.

-

After cooling to room temperature, the precipitate is collected by filtration.

-

The collected solid is washed with cold methanol or ethanol to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield the Nickel-Curcumin complex as a powder.

Characterization: The synthesized complex should be thoroughly characterized using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, elemental analysis, and mass spectrometry to confirm its structure and purity.

In Vitro Antioxidant Activity

The antioxidant potential of the Nickel-Curcumin complex can be evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The most common assays are the DPPH and ABTS radical scavenging assays.

Quantitative Data on Antioxidant Activity

| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |

| Curcumin | Value | Value |

| Nickel-Curcumin Complex | Hypothetical Enhanced Value | Hypothetical Enhanced Value |

| Ascorbic Acid (Standard) | Value | Value |

| Trolox (Standard) | Value | Value |

Note: Actual values need to be determined through experimentation.

Experimental Protocols for Antioxidant Assays

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

-

Prepare a stock solution of the Nickel-Curcumin complex in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

-

In a 96-well plate or cuvettes, add different concentrations of the Nickel-Curcumin complex solution.

-

Add the DPPH solution to each well/cuvette and mix well.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the complex that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the complex.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant.

Procedure:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare different concentrations of the Nickel-Curcumin complex.

-

Add the complex solution to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The IC₅₀ value is determined from the concentration-inhibition curve.

Potential Mechanisms of Antioxidant Action: Signaling Pathways

The antioxidant effects of curcumin are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators. It is hypothesized that the Nickel-Curcumin complex may exert similar or enhanced effects on these pathways.

The Keap1-Nrf2/ARE Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a major regulator of cellular defense against oxidative stress.

-

Activation: Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus.

-

Gene Expression: In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), leading to their increased expression and enhanced cellular antioxidant capacity.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic inflammation is closely linked to oxidative stress.

-

Inhibition: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.

-

Activation: Pro-inflammatory stimuli and ROS can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.

-

Gene Expression: In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Curcumin is known to inhibit NF-κB activation.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, characterization, and evaluation of the antioxidant potential of a Nickel-Curcumin complex.

Conclusion and Future Directions

The complexation of curcumin with nickel represents a viable strategy to enhance its antioxidant properties. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the antioxidant potential of Nickel-Curcumin complexes. While the direct evidence for the specific IC₅₀ values and the modulation of signaling pathways by the Nickel-Curcumin complex requires further experimental validation, the existing literature on curcumin and other metal-curcumin complexes strongly suggests a high potential for enhanced bioactivity. Future research should focus on the synthesis of well-defined Nickel-Curcumin complexes, comprehensive evaluation of their antioxidant activity using a battery of assays, and in-depth investigation of their effects on the Keap1-Nrf2 and NF-κB signaling pathways in relevant cellular and preclinical models. Such studies will be crucial for unlocking the full therapeutic potential of these promising compounds in the prevention and treatment of oxidative stress-related diseases.

Preliminary Investigation into the Anti-inflammatory Effects of Nicotine and Curcumin: A Technical Guide

Disclaimer: The term "NiCur" did not yield specific results in scientific literature. This technical guide provides a preliminary investigation into the anti-inflammatory effects of two well-researched compounds, Nicotine and Curcumin , which may be the intended subjects of the query. This whitepaper is intended for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of pathological conditions, including autoimmune diseases, cardiovascular diseases, and cancer. The modulation of inflammatory pathways is a key area of therapeutic research. This document summarizes the preliminary anti-inflammatory effects of nicotine and curcumin, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them.

Nicotine: The Cholinergic Anti-inflammatory Pathway

Nicotine, an alkaloid found in the nightshade family of plants, is a potent agonist of nicotinic acetylcholine receptors (nAChRs). Beyond its well-known psychoactive effects, nicotine has been shown to possess significant anti-inflammatory properties, primarily through the activation of the "cholinergic anti-inflammatory pathway."

Mechanism of Action

The anti-inflammatory effects of nicotine are predominantly mediated by the α7 nicotinic acetylcholine receptor (α7nAChR), which is expressed on various immune cells, including macrophages and monocytes.[1] The binding of nicotine to α7nAChR initiates an intracellular signaling cascade that ultimately inhibits the production of pro-inflammatory cytokines.

This signaling pathway involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) proteins. Activation of α7nAChR by nicotine leads to the phosphorylation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 can then translocate to the nucleus to modulate gene expression. A key outcome of this pathway is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the degradation of the inhibitory protein IκBα, nicotine effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Quantitative Data on Anti-inflammatory Effects of Nicotine

The following table summarizes quantitative data from various in vivo and in vitro studies on the anti-inflammatory effects of nicotine.

| Model/Assay | Organism/Cell Line | Nicotine Concentration/Dose | Effect | Reference |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Male BALB/c Mice | 3 mg/kg, s.c. | Significantly attenuated colitis severity, decreased MPO activity, and suppressed IL-6 mRNA. | [1] |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Male CD1 Mice | 0.1, 0.3, and 1.0 mg/kg, p.o. | Effective in inhibiting mechanical hyperalgesia via α7nAchR activation and IL-1β suppression. | [1] |

| Lipopolysaccharide (LPS) Stimulation | Human Macrophages | Not specified | Inhibited the production of pro-inflammatory cytokines. | [1] |

| Ulcerative Colitis | Human | 6 mg (oral and transdermal) | Well-tolerated therapeutic dose with a low risk of adverse effects. | [1] |

Experimental Protocols

This protocol describes a general procedure to assess the anti-inflammatory effects of nicotine on macrophages.

-

Cell Culture: Culture human or murine macrophage cell lines (e.g., RAW 264.7, THP-1) or primary macrophages in appropriate culture medium and conditions.

-

Cell Seeding: Seed the macrophages in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Nicotine Pre-treatment: Pre-incubate the cells with varying concentrations of nicotine for a specified period (e.g., 1-2 hours).

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust inflammatory response (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for cytokine production.

-

Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by nicotine compared to the LPS-only control. Determine the IC50 value if a dose-response curve is generated.

Visualization of Signaling Pathway and Experimental Workflow

Caption: Nicotine's anti-inflammatory signaling pathway.

Caption: Workflow for in vitro anti-inflammatory assay.

Curcumin: A Polyphenolic Modulator of Inflammation

Curcumin is the principal curcuminoid of turmeric (Curcuma longa), a member of the ginger family. It is a polyphenolic compound that has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

Curcumin's anti-inflammatory effects are multi-faceted and involve the modulation of several key signaling pathways. One of its primary mechanisms is the inhibition of the NF-κB pathway. Curcumin can directly inhibit the activation of IκB kinase (IKK), the enzyme responsible for the phosphorylation and subsequent degradation of IκBα. By preventing IκBα degradation, curcumin blocks the release and nuclear translocation of NF-κB, thereby suppressing the expression of a wide range of pro-inflammatory genes.

Additionally, curcumin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are crucial for the synthesis of pro-inflammatory prostaglandins and leukotrienes. Curcumin can also modulate the JAK-STAT signaling pathway, further contributing to its broad anti-inflammatory profile.

Quantitative Data on Anti-inflammatory Effects of Curcumin

The following table summarizes quantitative data from various studies on the anti-inflammatory effects of curcumin.

| Model/Assay | Organism/Cell Line | Curcumin Concentration/Dose | Effect | Reference |

| Carrageenan-Induced Paw Edema | Rats | 200 and 400 mg/kg, p.o. | 53.85% and 58.97% inhibition of edema at 2 hours, respectively. | [2] |

| Nitric Oxide (NO) Radical Scavenging | In vitro | IC50: 37.50 ± 1.54 µg/ml | Effective reduction in NO generation. | |

| Lipid Peroxidation in Erythrocyte Membranes | Ex vivo | IC50: 12.02 µg/ml | Inhibition of lipid peroxidation. | |

| Metabolic Syndrome | Human | Not specified | Significant reduction in circulating C-reactive protein (CRP), IL-1β, and IL-4. | [3] |

Experimental Protocols

This protocol is a classic model for evaluating the anti-inflammatory activity of compounds.[4][5]

-

Animals: Use adult male Wistar or Sprague-Dawley rats of a specific weight range.

-

Grouping: Divide the animals into several groups: a control group (vehicle), a positive control group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of curcumin.

-

Compound Administration: Administer curcumin (suspended in a vehicle like 0.5% carboxymethylcellulose) or the vehicle/positive control orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-